alpha-Campholenol

Description

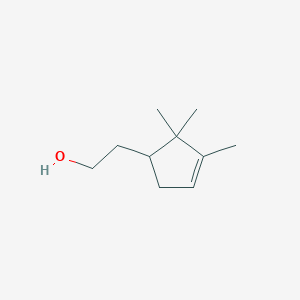

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,9,11H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGPPCSBEMHHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C1(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862779 | |

| Record name | 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; sweet, berry, camphoraceous odour | |

| Record name | alpha-Campholenic alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/903/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

74.00 °C. @ 0.60 mm Hg | |

| Record name | Campholenic alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |

| Record name | Campholenic alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Campholenic alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/903/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.882-0.894 (20°) | |

| Record name | alpha-Campholenic alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/903/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1901-38-8, 52437-39-5 | |

| Record name | α-Campholenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1901-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Campholenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001901388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,2,3-Trimethylcyclopent-3-ene-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052437395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,2,3-trimethylcyclopent-3-ene-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3-trimethylcyclopent-3-ene-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CAMPHOLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H6329UALZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Campholenic alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthetic Pathways of Alpha Campholenol

Distribution in Botanical Species

The occurrence of alpha-Campholenol has been investigated across a range of plant families. The following subsections detail its detection in the essential oils of specific genera.

Research on the chemical composition of oils from Corylus species, particularly Corylus avellana (hazelnut), has primarily focused on the fixed oil expressed from the kernels (seeds). This oil is rich in fatty acids such as oleic acid and linoleic acid. Studies detailing the volatile components and essential oils, especially from the leaves or other parts of the Corylus species, are limited, and this compound has not been reported as a constituent in the available literature on the plant's volatilome.

Rosmarinus officinalis, commonly known as rosemary, is a well-studied medicinal and aromatic plant. The essential oil of rosemary is known for its complex chemical profile, which can vary significantly depending on the geographical origin, creating different chemotypes. Numerous gas chromatography-mass spectrometry (GC-MS) analyses have consistently identified 1,8-cineole, camphor (B46023), and α-pinene as the major components. nih.govnih.gov Despite detailed chemical profiling in various studies, this compound is not reported as a typical constituent of Rosmarinus officinalis essential oil. nih.gov

Table 1: Major Reported Components of Rosmarinus officinalis Essential Oil

| Component | Typical Percentage Range (%) |

|---|---|

| 1,8-Cineole | 16.1 - 53.5 |

| Camphor | 7.0 - 39.5 |

| α-Pinene | 9.6 - 37.7 |

| Camphene | 3.2 - 8.8 |

| β-Pinene | 5.5 |

| Limonene | 1.6 - 6.2 |

| Linalool | 5.7 |

| Borneol | 2.1 - 6.9 |

| Verbenone | 0.8 - 18.6 |

Data compiled from multiple studies.

The essential oil of Eucalyptus camaldulensis (River Red Gum) exhibits significant chemical variability, leading to the classification of distinct chemotypes based on geographical location. The dominant compounds often include 1,8-cineole, p-cymene, spathulenol, and cryptone. researchgate.netresearchgate.netnih.govnih.gov Extensive analyses of E. camaldulensis leaf essential oil from various parts of the world, including Pakistan, Palestine, and Iraq, have been conducted. researchgate.netnih.govnih.gov In these comprehensive studies, this compound has not been identified as a component. researchgate.netresearchgate.netnih.govnih.gov

Table 2: Examples of Major Components in Eucalyptus camaldulensis Essential Oil from Different Regions

| Region | Major Component 1 (%) | Major Component 2 (%) | Major Component 3 (%) |

|---|---|---|---|

| Pakistan | Spathulenol (19.0) | α-14-oxymuurolene (18.3) | β-bisabolene (11.9) |

| Palestine | p-Cymene (38.64) | Aromadendrene (29.65) | 1,8-Cineole (6.45) |

| Iraq | 1,8-Cineole (62.70) | p-Cymene (6.70) | α-Pinene (4.71) |

Data is illustrative of the chemical diversity and does not represent all findings.

This compound has been definitively identified as a major constituent in the essential oil derived from the roots of Sanguisorba minor subsp. muricata. A 2024 study analyzing plant material from Serbia found that the essential oil from the roots had a distinct composition compared to the aerial parts. The primary components in the root essential oil were identified as borneol, myrtenol, and α-campholenol. This finding highlights the importance of analyzing different plant organs, as the essential oil from the aerial parts of the same plant was rich in salicylaldehyde, carvacrol, and linalool, but lacked α-campholenol.

The genus Helichrysum is known for producing essential oils with diverse and complex chemical compositions. Studies on various Helichrysum species, including H. italicum, H. arenarium, and H. oligocephalum, have identified numerous compounds. researchgate.netnih.govnih.govrjpharmacognosy.irresearchgate.net The composition is often dominated by esters like neryl acetate (B1210297), sesquiterpenes such as γ-curcumene, and monoterpenes like α-pinene. nih.govresearchgate.net Despite the extensive chemical analyses of essential oils from this genus, this compound has not been reported as a constituent. researchgate.netnih.govnih.govrjpharmacognosy.irresearchgate.net

The essential oil of Juniperus communis (Common Juniper), typically derived from its berries (cones), is characterized primarily by high concentrations of monoterpene hydrocarbons. The most abundant of these is consistently reported to be α-pinene, often accompanied by significant amounts of β-myrcene, sabinene, and limonene. nih.govnih.govvup.skmfd.org.mk

While this compound itself has not been reported, closely related derivatives have been isolated from juniper berries. Specifically, alpha-campholenic aldehyde was identified in the berries, and both alpha-campholenic acid and gamma-campholenic aldehyde have been found in the berry essential oil. nih.gov This indicates the presence of the alpha-campholenic carbon skeleton within the plant's metabolic products, even if the alcohol form is not a detected end product in the essential oil.

Table 3: Common Major Components of Juniperus communis Berry Essential Oil

| Component | Typical Percentage Range (%) |

|---|---|

| α-Pinene | 15.6 - 62.3 |

| β-Myrcene | 2.9 - 26.5 |

| Sabinene | 2.8 - 15.4 |

| Limonene | 2.9 - 13.5 |

| Germacrene D | 2.8 - 10.2 |

Data compiled from multiple studies.

Biogeographical and Genetic Variability in Natural Production

The production of monoterpenes, including the precursors to this compound, is subject to considerable variation driven by both geographical location and genetic factors. This variability leads to the existence of different chemotypes within the same plant species, where the profile of volatile compounds differs significantly.

Studies on Juniperus, Eucalyptus, and Thymus species have demonstrated significant biogeographical and genetic diversity in their essential oil composition. For example, the concentration of α-pinene in the essential oil of Juniperus communis can vary significantly depending on the plant's origin. researchgate.netresearchgate.net Similarly, different species and even subspecies of Thymus exhibit distinct chemical profiles, with some being rich in thymol, others in carvacrol, and others in monoterpene hydrocarbons like α-pinene. nih.govresearchgate.net This chemical polymorphism is a reflection of the genetic diversity within the genus and adaptation to local environmental conditions. In Eucalyptus globulus, the age of the tree has been shown to impact the chemical composition of its essential oil, with younger trees having a higher percentage of alpha-pinene (B124742).

This inherent variability suggests that the natural production of this compound is not uniform and is instead dependent on the specific genetic makeup of the plant and the environmental conditions of its habitat.

| Plant Genus | Species Example | Key Precursor (alpha-Pinene) Variation | Geographic Location of Study |

| Juniperus | Juniperus communis | 33.3-62.3% | Estonia nih.gov |

| Juniperus excelsa | 19.7-22.5% | Bulgaria/Slovakia nih.gov | |

| Juniperus scopulorum | 2.3-13% | Wyoming, USA researchgate.net | |

| Eucalyptus | Eucalyptus maideni | High but unspecified | Tunisia nih.gov |

| Eucalyptus globulus | 20.05% (3-year-old tree) | Ethiopia | |

| Thymus | Thymus vulgaris | 1.07% | Romania nih.gov |

| Thymus kotschyanus | Main constituent group | Iran nih.gov |

Enzymatic and Metabolic Precursors

The biosynthesis of this compound is intrinsically linked to the metabolism of alpha-pinene, a bicyclic monoterpene. The pathway involves a series of enzymatic transformations that modify the core structure of alpha-pinene to yield the target alcohol.

Biosynthetic Derivation from Alpha-Pinene

The biosynthesis of this compound begins with its precursor, α-pinene. The initial and critical step in this pathway is the epoxidation of α-pinene to form α-pinene oxide. researchgate.net This reaction is a common transformation in the metabolism of monoterpenes and is typically catalyzed by cytochrome P450 monooxygenases. nih.govnih.gov

Following its formation, α-pinene oxide undergoes a rearrangement to yield alpha-campholenic aldehyde. rsc.orggoogle.com This isomerization is a key step that leads to the characteristic cyclopentene (B43876) ring structure of the campholenic skeleton. While this rearrangement can be achieved through various chemical catalysts, in biological systems, it is facilitated by specific enzymes.

The final step in the biosynthesis of this compound is the reduction of the aldehyde group of alpha-campholenic aldehyde to a primary alcohol. This reduction is carried out by alcohol dehydrogenases (ADHs), a large family of enzymes that catalyze the interconversion of alcohols and aldehydes or ketones. wikipedia.org Specifically, NAD(P)+-dependent monoterpene alcohol dehydrogenases are known to be involved in the biosynthesis of various monoterpene alcohols in plants. nih.gov

Role as a Terpene Alcohol within Volatile Organic Compound (VOC) Biosynthesis

This compound, as a terpene alcohol, is a component of the complex mixture of volatile organic compounds (VOCs) that plants produce. These VOCs play crucial roles in the plant's interaction with its environment. The emission of specific VOCs can attract pollinators, deter herbivores, and protect the plant from pathogens.

Terpene alcohols, in particular, are significant contributors to the floral scent of many plants and are involved in defense signaling. oup.com The production and release of these compounds are often regulated in response to biotic and abiotic stresses. While the specific ecological role of this compound has not been extensively studied, its classification as a monoterpene alcohol suggests that it likely contributes to the chemical communication and defense mechanisms of the plants in which it is found.

Enzymatic Systems Implicated in Monoterpene Alcohol Formation

The formation of monoterpene alcohols like this compound involves a cascade of enzymatic reactions catalyzed by distinct classes of enzymes.

Synthetic Methodologies and Chemical Transformations of Alpha Campholenol

Strategies for alpha-Campholenol Synthesis

The principal strategies for synthesizing this compound involve the reduction of its corresponding aldehyde, alpha-campholenal (B1222362), and derivatization from other terpenes such as alpha-pinene (B124742) and camphor (B46023).

A common and direct method for the synthesis of this compound is the reduction of the aldehyde functional group in alpha-campholenal. This transformation can be efficiently carried out using standard reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for the reduction of aldehydes and ketones to their corresponding alcohols. The reaction is typically performed in a protic solvent, such as methanol (B129727) or ethanol. The hydride from the borohydride anion attacks the electrophilic carbonyl carbon of alpha-campholenal, leading to the formation of an alkoxide intermediate. Subsequent protonation by the solvent yields this compound. Due to its mild nature, sodium borohydride is selective for aldehydes and ketones, leaving other functional groups like esters and amides unaffected.

Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent compared to sodium borohydride and can also be employed for the reduction of alpha-campholenal. This reaction is typically carried out in an aprotic solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide. LiAlH₄ is capable of reducing a wider range of functional groups, including carboxylic acids, esters, and amides, in addition to aldehydes and ketones. While effective, its high reactivity necessitates careful handling under anhydrous conditions.

Table 1: Comparison of Reducing Agents for alpha-Campholenal Reduction

| Reducing Agent | Chemical Formula | Reactivity | Typical Solvents |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild | Methanol, Ethanol |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Diethyl ether, THF |

Camphor, another naturally occurring monoterpene, can also serve as a starting material for the synthesis of this compound. The synthetic route from camphor typically involves its conversion to alpha-pinene as an intermediate. This can be achieved through a series of reactions, including reduction of camphor to borneol, followed by dehydration and rearrangement. Once alpha-pinene is obtained, it can be converted to this compound via the alpha-pinene oxide and alpha-campholenal pathway as previously outlined.

Reduction of alpha-Campholenal Precursors

Stereoselective Synthesis and Enantiomeric Control

The stereochemistry of this compound is a crucial aspect, particularly for applications in fragrance and as a chiral building block. Achieving control over the enantiomeric form of the final product is a significant goal in its synthesis.

The rearrangement of alpha-pinene oxide to alpha-campholenal is a stereospecific reaction. wikipedia.org This means that the stereochemistry of the starting alpha-pinene oxide directly determines the stereochemistry of the resulting alpha-campholenal. For instance, the rearrangement of (-)-α-pinene oxide in the presence of zinc bromide in refluxing toluene (B28343) has been shown to yield (+)-R-α-campholenal. wikipedia.org Consequently, starting with an enantiomerically pure form of alpha-pinene allows for the production of an enantiomerically pure alpha-campholenal.

The subsequent reduction of the prochiral aldehyde group in alpha-campholenal to a primary alcohol presents an opportunity to introduce a new stereocenter. While standard reducing agents like sodium borohydride and lithium aluminum hydride will produce a racemic mixture of this compound from a racemic alpha-campholenal, the use of chiral reducing agents or catalysts can, in principle, lead to the formation of a specific enantiomer of this compound.

For example, the use of chiral catalysts in hydrogenation reactions is a well-established method for the enantioselective reduction of aldehydes. While specific studies detailing the asymmetric reduction of alpha-campholenal to this compound are not extensively reported in the readily available literature, general principles of asymmetric synthesis suggest that this would be a viable approach to obtain enantiomerically enriched this compound. This could involve the use of chiral metal complexes (e.g., based on ruthenium, rhodium, or iridium) with chiral ligands to facilitate the stereoselective delivery of hydride to the carbonyl face.

Enantioselective Approaches to this compound and its Derivatives

The enantioselective synthesis of chiral molecules, such as the individual (+)-alpha-Campholenol or (-)-alpha-Campholenol enantiomers, is a critical area of organic chemistry. These approaches aim to produce a single enantiomer, which is often crucial for applications in fragrance, pharmaceuticals, and materials science. Generally, enantioselective synthesis is achieved through methods like using chiral catalysts, chiral auxiliaries, or enzymes.

For cyclic alcohols and their derivatives, common strategies include:

Catalytic Asymmetric Reduction: The reduction of a corresponding ketone precursor using a chiral catalyst (e.g., those based on ruthenium, rhodium, or iridium with chiral ligands) can yield one enantiomer of the alcohol in excess.

Enzymatic Reactions: Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols. In this process, an enzyme selectively acylates one enantiomer of the alcohol, allowing the unreacted enantiomer and the esterified enantiomer to be separated.

Desymmetrization: An enantioselective reaction can be performed on an achiral starting material that has two identical functional groups (enantiotopic groups). A chiral catalyst can selectively react with one of these groups to create a chiral product. For instance, the desymmetrization of achiral 1,3-diketones using chiral N-heterocyclic carbene (NHC) catalysts has been shown to produce chiral cyclopentenes, a class of compounds structurally related to the cyclopentene (B43876) ring of this compound. nih.govorganic-chemistry.org

These established methods represent plausible pathways for the enantioselective synthesis of this compound, although specific studies detailing their application to this compound are not prominent.

Investigations on the High Stereospecificity of Synthetic Processes

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com High stereospecificity is achieved when the reaction mechanism allows for only one stereochemical pathway.

In the context of enantioselective synthesis, the high degree of stereocontrol often arises from the interaction between the substrate and the chiral catalyst. The catalyst creates a chiral environment, or "pocket," around the reaction site. One of the possible transition states (the one leading to the desired enantiomer) is significantly lower in energy than the other (the one leading to the undesired enantiomer). This energy difference ensures that the reaction proceeds predominantly through the favored pathway, resulting in a high enantiomeric excess (ee).

For example, in the NHC-catalyzed desymmetrization mentioned previously, the proposed mechanism involves the formation of a chiral enol intermediate. nih.govorganic-chemistry.org The specific three-dimensional structure of the chiral catalyst controls how the enol attacks the ketone, leading to the formation of one specific stereoisomer of the product. nih.gov Computational studies can help elucidate the critical role of the catalyst's active pocket in regulating this stereoselectivity. rsc.org

Chemical Reactions and Derivatization Strategies

Esterification Reactions of this compound

Esterification is a fundamental reaction in which an alcohol reacts with a carboxylic acid to form an ester and water. The reaction is typically catalyzed by an acid and is reversible. To achieve high yields, water is often removed as it is formed to drive the equilibrium toward the products. While specific studies detailing the esterification of this compound are scarce, the principles of these reactions are well-established for other alcohols.

The reaction of an alcohol with decanoic acid would produce the corresponding decanoate (B1226879) ester. This type of reaction can be performed under various conditions. For example, the esterification of decanoic acid with simple alcohols like methanol has been studied, where catalysts such as hydrochloric acid can significantly increase the reaction rate. nih.gov Solid acid catalysts like Amberlyst 15 are also effective. researchgate.net For this compound, the reaction would likely proceed by heating it with decanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Table 1: General Conditions for Acid-Catalyzed Esterification of Decanoic Acid with Alcohols This table presents data for the esterification of decanoic acid with simple alcohols, as specific data for this compound is not available.

| Alcohol | Catalyst | Temperature | Observations |

| Methanol | Hydrochloric Acid | Not specified | 10-fold increase in reaction rate compared to uncatalyzed reaction. nih.gov |

| Ethanol | Amberlyst 15 | 348 K (75 °C) | Optimal conditions include a 1:7 molar ratio of acid to alcohol. researchgate.net |

| Butanol/Methanol Mix | Amberlyst 15 | Not specified | Synergic effect of mixed alcohols observed. researchgate.net |

Esterification with Commercial Fatty Acids

Esterification with common commercial fatty acids such as stearic, palmitic, and oleic acid is a widely practiced industrial process, particularly in the production of biodiesel and emollients. mdpi.com These reactions are often catalyzed by solid acid catalysts like montmorillonite (B579905) clays, which offer advantages in terms of reusability and reduced corrosion. mdpi.comresearchgate.net The reaction can be carried out efficiently at elevated temperatures (e.g., 150°C) in a reactor designed to continuously remove the water byproduct. mdpi.comresearchgate.net The reactivity can be influenced by steric hindrance of the alcohol; primary alcohols tend to react faster than secondary alcohols. mdpi.com

Table 2: Representative Yields for Esterification of Stearic Acid with Various Alcohols Data from a study using montmorillonite KSF/0 catalyst at 150°C, intended to illustrate general principles. mdpi.com

| Alcohol | Type | Boiling Point (°C) | Esterification Yield (%) |

| Methanol | Primary | 64.7 | ~97 |

| Ethanol | Primary | 78.4 | ~97 |

| 1-Propanol | Primary | 97 | ~97 |

| 1-Butanol | Primary | 117.7 | >98 |

| 2-Butanol | Secondary | 99.5 | ~90 |

Formation of Esters with o-Phthalic Acid

Alcohols react with phthalic anhydride (B1165640) (the dehydrated form of o-phthalic acid) to form phthalate (B1215562) esters. The reaction typically occurs in two stages. First, the alcohol reacts with the anhydride to open the ring, forming a monoester. This initial reaction can often proceed simply by heating the alcohol and anhydride together. The second esterification, to form the diester, requires more forcing conditions, such as an acid catalyst and removal of water. This process is used to produce a wide range of phthalate esters which have applications as plasticizers.

Compound Index

Stereoselective Epoxidation of this compound and its Acetates

The presence of a double bond in the cyclopentene ring of this compound allows for epoxidation reactions, forming an oxirane ring. As this compound is an allylic alcohol, the hydroxyl group can direct the stereochemical outcome of the epoxidation.

The epoxidation of allylic alcohols is a well-studied reaction, and reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. wikipedia.orgmasterorganicchemistry.com The stereoselectivity of this reaction is largely influenced by hydrogen bonding between the hydroxyl group of the alcohol and the peroxyacid. wikipedia.org This interaction directs the oxidant to deliver the oxygen atom to the syn face of the double bond, relative to the hydroxyl group. wikipedia.orgrsc.org This directing effect typically results in the formation of a single, or predominant, diastereomer. rsc.orgnih.govnih.gov

For cyclic allylic alcohols, this syn-directing effect is a reliable method for controlling stereochemistry. rsc.org If the hydroxyl group of this compound were converted to its acetate (B1210297), this directing effect from hydrogen bonding would be eliminated. Consequently, the epoxidation of this compound acetate would likely be governed by steric factors, with the epoxidizing agent approaching from the less hindered face of the double bond, potentially leading to the opposite diastereomer compared to the un-acetylated alcohol. wikipedia.org

Metal-catalyzed systems, for example those using vanadium, are also known for the highly selective epoxidation of allylic alcohols. wikipedia.orgacs.org These systems often exhibit high rates and excellent syn selectivity. wikipedia.org

Other Functional Group Transformations

The primary alcohol group of this compound can undergo a variety of other functional group transformations beyond esterification.

Oxidation: The primary alcohol can be oxidized to form alpha-campholenal, the corresponding aldehyde. nih.gov This transformation can be achieved using a range of oxidizing agents. Milder, selective reagents like pyridinium (B92312) chlorochromate (PCC) are typically used to stop the oxidation at the aldehyde stage and prevent over-oxidation to the carboxylic acid. khanacademy.org

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) to form the corresponding alpha-campholenyl halide. Reagents such as thionyl chloride (SOCl₂) for chlorides, and phosphorus tribromide (PBr₃) for bromides are effective for converting primary alcohols to alkyl halides, typically via an Sₙ2 mechanism. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Alternatively, reaction with hydrogen halides (HX) can also yield alkyl halides. jove.comslideshare.net

Catalytic Systems in this compound Production and Transformation

Catalysis is central to both the efficient production of this compound precursors and the subsequent transformations of the molecule itself.

The production of key precursors to this compound, such as alpha-campholenic aldehyde, heavily relies on catalytic systems. The isomerization of α-pinene oxide to α-campholenic aldehyde is a key industrial process. A variety of catalysts have been developed for this rearrangement:

Lewis Acids: Homogeneous Lewis acids like zinc bromide and zinc chloride have historically been used, providing good yields of alpha-campholenic aldehyde. google.com

Heterogeneous Catalysts: Solid acid catalysts are often preferred for their ease of separation and recyclability. Zeolites, such as Ti-MWW and Ti-beta, have demonstrated very high selectivity (up to 96%) and complete conversion of α-pinene oxide. rsc.orggoogle.comrsc.org The Lewis acid sites on these catalysts are crucial for promoting the desired rearrangement. rsc.orgresearchgate.net Other solid catalysts, including silica-supported heteropoly acids and iron-impregnated molecular sieves, have also shown effectiveness. rsc.orgresearchgate.net

For the transformations of this compound itself, various catalytic systems are employed:

Esterification: As detailed in section 3.3.1.4, both homogeneous acid catalysts (e.g., PTSA, DBSA) and heterogeneous catalysts (e.g., NaHSO₄) are used to promote the formation of esters. rasayanjournal.co.inmdpi.com

Epoxidation: Vanadium-based catalysts are particularly effective for the stereoselective epoxidation of allylic alcohols like this compound, often accelerating the reaction rate and ensuring high selectivity. wikipedia.orgacs.org

The choice of catalyst and solvent system can significantly influence the outcome of these reactions, often allowing for chemoselective transformations where one functional group reacts in preference to another. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Alpha Campholenol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of complex mixtures containing terpene alcohols like alpha-Campholenol. It allows for the separation of the target analyte from a matrix, enabling accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds such as this compound. The process involves introducing a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a capillary column. The column's stationary phase interacts differently with various components of the sample, leading to their separation based on factors like boiling point and polarity. Compounds are identified based on their retention time—the time it takes for a compound to travel through the column.

For this compound, a non-polar or mid-polar capillary column, such as one with a 5% phenyl-dimethylpolysiloxane stationary phase (e.g., SLB-5ms), is commonly used. The retention time is a characteristic property under specific chromatographic conditions, but for more reliable identification, the Kovats Retention Index (RI) is often calculated. This index normalizes retention times relative to those of n-alkane standards.

After separation in the GC, the eluted compounds enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which bombards the molecules with high-energy electrons. This process causes the molecules to fragment into a pattern of charged ions that is unique to the compound's structure. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and a detector generates a mass spectrum, which serves as a molecular fingerprint.

The mass spectrum of this compound is characterized by specific fragmentation patterns common to alcohols. Key fragmentation pathways include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion.

Alpha-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom.

| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 154 | [M]⁺ (Molecular Ion) | Initial Ionization |

| 136 | [M-H₂O]⁺ | Dehydration |

| 121 | [M-H₂O-CH₃]⁺ | Dehydration followed by loss of a methyl group |

| 93 | Base Peak (common in related terpenes) | Complex rearrangement and fragmentation |

This compound possesses a stereogenic center, meaning it can exist as different stereoisomers (enantiomers). These isomers often exhibit distinct biological or sensory properties. Standard GC columns cannot separate enantiomers. Therefore, enantioselective gas chromatography is required for their assessment. This technique utilizes a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, resulting in different retention times and allowing for their separation and quantification.

For the analysis of this compound and its derivatives, cyclodextrin-based chiral phases are particularly effective. Specifically, tert-butyldimethylsilylated-β-cyclodextrin derivatives have been successfully used as chiral GC phases to achieve enantioselective separation. This allows for the determination of the enantiomeric purity or enantiomeric excess (ee) of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are employed to piece together the molecular structure. The JECFA has specified NMR as a key identification test for this compound fao.org.

In ¹H NMR spectroscopy of an alcohol, protons on the carbon adjacent to the hydroxyl group are deshielded and typically appear in the 3.4-4.5 ppm range china-csm.org. The proton of the hydroxyl group itself can appear over a wide range and is often a broad singlet china-csm.org.

In ¹³C NMR, the carbon atom bonded to the electron-withdrawing hydroxyl group is deshielded and absorbs further downfield (typically 50-80 ppm) compared to other sp³ hybridized carbons researchgate.net.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Olefinic C=CH | ~5.3 | Singlet/Narrow Multiplet |

| CH₂-OH | ~3.6 | Multiplet |

| CH₂-OH | ~2.5 | Broad Singlet |

| Ring CH₂ | ~2.2 | Multiplet |

| Ring CH | ~1.8 | Multiplet |

| C-CH₃ (Vinyl) | ~1.6 | Singlet |

| C(CH₃)₂ (Gem-dimethyl) | ~1.0 and ~0.8 | Singlets |

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Olefinic C=CH | ~148 |

| Olefinic C=CH | ~122 |

| CH₂-OH | ~62 |

| Ring CH | ~50 |

| Quaternary C(CH₃)₂ | ~45 |

| Ring CH₂ | ~38 |

| C(CH₃)₂ (Gem-dimethyl) | ~26 and ~22 |

| C-CH₃ (Vinyl) | ~12 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule. These methods are complementary and can be used for rapid identification.

IR spectroscopy measures the absorption of infrared light by a molecule, which occurs when the vibration of a bond causes a change in the bond's dipole moment nih.gov. For this compound, the IR spectrum is dominated by absorptions characteristic of the alcohol functional group. A strong, broad absorption band in the region of 3300-3600 cm⁻¹ corresponds to the O-H stretching vibration, with the broadening resulting from hydrogen bonding researchgate.net. Another strong band for the C-O stretching vibration is expected near 1050 cm⁻¹ researchgate.net.

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by a molecule terpenebeltfarms.com. A vibrational mode is Raman-active if it causes a change in the molecule's polarizability. Raman is particularly sensitive to non-polar bonds, making it an excellent complementary technique to IR. For this compound, Raman spectroscopy would be effective for characterizing the C=C bond of the cyclopentene (B43876) ring and the C-C bonds of the molecular backbone.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~3350 | O-H Stretch (Hydrogen-bonded) | Strong, Broad |

| ~2960-2850 | C-H Stretch (sp³) | Strong |

| ~1650 | C=C Stretch | Medium-Weak |

| ~1050 | C-O Stretch | Strong |

Mass Spectrometry Techniques Beyond GC-MS

While GC-MS is the most common mass spectrometry technique for this compound analysis, other methods can provide additional information. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers significantly higher resolution for analyzing highly complex samples, separating components that might co-elute in a standard one-dimensional GC separation.

Regardless of the sample introduction method, the mass spectrometric fragmentation behavior remains key to identification. As noted previously, the primary fragmentation pathways for alcohols like this compound are alpha-cleavage and dehydration researchgate.net. A detailed analysis of the relative abundances of these and other fragments in the mass spectrum allows for confident structural confirmation.

Methodological Considerations for Purity Assessment and Contaminant Identification

Assessing the purity of this compound and identifying potential contaminants requires robust and validated analytical methods. Purity is often determined using GC with a Flame Ionization Detector (GC-FID), employing the peak area normalization method. This method assumes that all components of the sample are eluted from the column and that the detector response is similar for all compounds. GC-MS is first used to identify any impurity peaks, confirming they are not, for example, isomers or degradation products.

Method validation is crucial for ensuring accurate purity assessment. According to guidelines from bodies like the Association of Official Analytical Chemists (AOAC), validation should assess parameters such as linearity, recovery, and repeatability. The use of a suitable internal standard is recommended for accurate quantification, especially in complex matrices.

A significant challenge in the analysis of terpenes is their potential for thermal degradation during GC analysis, especially when using high injector temperatures or prolonged heating in headspace techniques. This can lead to the formation of artifacts and an inaccurate assessment of the sample's composition. To mitigate this, direct injection techniques with cool on-column injection are recommended over static headspace analysis for pure terpene samples.

Biological and Ecological Significance of Alpha Campholenol

Role as Volatile Organic Compound (VOC) in Chemical Ecology

Volatile organic compounds are pivotal in mediating interactions within and between species. nih.gov These chemical signals can be directly toxic or deterrent to herbivores, attract natural enemies of herbivores, or prime defense responses in neighboring plants. nih.gov The specific functions of a VOC blend are highly dependent on the environmental context and the organisms involved. nih.gov

The communication between plants and insects is heavily reliant on a complex blend of VOCs. nih.gov These compounds can act as attractants for pollinators or as repellents for herbivores, influencing their feeding and oviposition behaviors. scielo.org.mx

Currently, there is a notable lack of specific research investigating alpha-Campholenol as an attractant for adult insects. While numerous studies have identified other monoterpenoids as key components in attracting insects to their host plants or for pheromonal communication, the role of this compound in this context remains to be elucidated. The complex nature of VOC blends means that individual compounds can have varied effects, and their role is often synergistic with other volatiles. nih.gov Further research is required to determine if this compound plays any significant role in attracting specific insect species.

Plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores, including mites. nih.gov These defenses can be constitutive or induced upon attack and often involve the production of secondary metabolites like terpenoids. nih.gov While some terpenoids have been shown to have acaricidal or deterrent properties, there is currently no direct scientific evidence to suggest that this compound specifically deters mites from feeding. The resistance of plants to spider mites, such as Tetranychus urticae, is a complex trait involving a variety of chemical and physical defenses. researchgate.net Research into the chemical ecology of mite-plant interactions is ongoing, and the potential role of specific compounds like this compound warrants further investigation.

| Research Area | Findings on this compound | Broader Context of Related Compounds |

| Adult Insect Attractant | No specific studies found. | Other monoterpenoids are known attractants and components of pheromone blends. |

| Mite Deterrence | No direct evidence of deterrence. | Terpenoids, in general, are a key part of plant defenses against mites. |

Allelopathy refers to the chemical inhibition of one plant by another, through the release of compounds into the environment. nih.gov Allelochemicals can affect the germination, growth, and development of neighboring plants. nih.gov These compounds can be released through volatilization, root exudation, leaching, and decomposition of plant residues. nih.gov

There is currently no specific research available that investigates the allelopathic properties of this compound. While other monoterpenes like alpha-pinene (B124742) and camphor (B46023) have been shown to exhibit allelopathic effects by interfering with mitochondrial respiration and other physiological processes in competing plants, the specific role of this compound in plant-plant competition has not been determined. nih.gov The study of allelopathy is crucial for understanding plant community dynamics and has potential applications in agriculture for weed management. scirp.orgmdpi.com

Mediation of Plant-Insect Interactions

Biotransformation and Metabolic Fate in Biological Systems

Biotransformation is the process by which living organisms modify chemical compounds, often to facilitate their excretion or to convert them into biologically active molecules. This process is central to the metabolism of both endogenous and exogenous substances.

Microorganisms, particularly bacteria and fungi, possess a vast array of enzymes capable of degrading complex organic molecules, including terpenoids. The degradation of aldehydes by microorganisms typically involves oxidation to the corresponding carboxylic acid. For instance, microbial aldehyde dehydrogenases can convert aldehydes to carboxylic acids, which can then enter central metabolic pathways. nih.gov

Based on this general principle, it can be hypothesized that the microbial degradation of alpha-campholenal (B1222362) would likely proceed through its oxidation to alpha-campholenic acid. This acid could then be further metabolized through pathways such as beta-oxidation, similar to the degradation of fatty acids, or other ring-cleavage mechanisms common in the microbial breakdown of cyclic compounds.

The initial step in the degradation of this compound itself would likely involve the oxidation of the primary alcohol group to form alpha-campholenal, catalyzed by alcohol dehydrogenases. Following this, the pathway would converge with the degradation of alpha-campholenal as described above.

Inferred Microbial Degradation Pathway of this compound:

Step 1: Oxidation of Alcohol to Aldehyde

this compound is oxidized to alpha-campholenal.

Enzyme Class: Alcohol Dehydrogenase

Step 2: Oxidation of Aldehyde to Carboxylic Acid

alpha-Campholenal is oxidized to alpha-campholenic acid.

Enzyme Class: Aldehyde Dehydrogenase

Step 3: Further Metabolism

alpha-Campholenic acid enters central metabolic pathways for complete degradation.

Potential Pathways: Beta-oxidation, Ring Cleavage Pathways

Interplay with Biological Macromolecules and Cellular Pathways (inferred from campholenal studies)

While direct research on the interaction of this compound with biological macromolecules is limited, studies on its closely related aldehyde, alpha-campholenal, offer valuable insights into its potential biological activities. The following sections are based on inferences drawn from research on alpha-campholenal.

Enzyme Interaction Studies (e.g., Cytochrome P450 interactions)

Alpha-campholenal has been shown to interact with cytochrome P450 (CYP) enzymes. CYPs are a large and diverse group of heme-containing monooxygenases that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds, including many plant secondary metabolites.

The interaction of alpha-campholenal with CYPs can lead to its further metabolism, contributing to the diversity of campholenane-type structures found in nature. The specific isoforms of cytochrome P450 involved and the precise nature of these interactions, such as substrate specificity and catalytic mechanism, are areas of ongoing research. The binding of alpha-campholenal to the active site of a CYP enzyme can result in its oxidation at various positions, leading to the formation of hydroxylated or other oxygenated derivatives. This metabolic activity is crucial for the detoxification and subsequent elimination or storage of the compound.

Furthermore, the interaction of alpha-campholenal with CYPs could also have inhibitory or inductive effects on the enzyme's activity towards other substrates. Such modulation of CYP activity can have significant physiological consequences, as it may alter the metabolic profile of other endogenous or xenobiotic compounds within the organism.

Modulation of Cellular Signaling Pathways

Emerging evidence suggests that alpha-campholenal may modulate cellular signaling pathways, potentially through the inhibition of certain protein kinases. Protein kinases are key regulators of a vast array of cellular processes, including cell growth, differentiation, and apoptosis. By phosphorylating specific substrate proteins, they act as molecular switches that control the flow of information through signaling cascades.

The inhibition of specific protein kinases by alpha-campholenal could disrupt these signaling pathways, leading to a variety of cellular responses. The precise molecular targets and the mechanism of kinase inhibition by alpha-campholenal are not yet fully elucidated. However, the potential to interfere with cellular signaling highlights a significant aspect of its bioactivity. The structural features of alpha-campholenal, including its aldehyde group and terpenoid backbone, likely play a crucial role in its ability to interact with the active sites of these kinases. Further research is needed to identify the specific kinases targeted by alpha-campholenal and to understand the downstream consequences of this inhibition on cellular function.

Research Applications of Alpha Campholenol Derivatives

Precursor in the Synthesis of Complex Natural Products and Analogues

The carbon skeleton of alpha-campholenol derivatives, particularly alpha-campholenal (B1222362), provides a foundational structure for the synthesis of various complex natural products and their synthetic analogues. This has been notably exploited in the fields of fragrance chemistry and the synthesis of bioactive compounds.

Building Blocks for Fragrance Chemicals

Alpha-campholenal, a widely occurring natural monoterpenic aldehyde, is a key intermediate in the industrial production of several commercially significant fragrance chemicals. google.com Its unique structural features allow for the construction of molecules that mimic sought-after natural scents, particularly sandalwood.

The demand for sandalwood's warm, woody, and creamy aroma in perfumery has driven extensive research into synthetic alternatives due to the scarcity and high cost of natural sandalwood oil. thegoodscentscompany.comgatech.edu Alpha-campholenal has proven to be an invaluable precursor for a range of synthetic sandalwood odorants. google.comthegoodscentscompany.com Several well-known commercial fragrances are derived from this aldehyde, offering a consistent and more sustainable supply for the fragrance industry. google.com The synthesis of these molecules often involves aldol (B89426) condensation of alpha-campholenal with other reagents to build the characteristic carbon framework responsible for the sandalwood scent. thegoodscentscompany.com

| Fragrance Compound | Precursor | Olfactory Description |

| Polysantol® | alpha-Campholenal | Powerful, diffusive sandalwood with creamy and slightly fruity undertones. |

| Javanol® | alpha-Campholenal derivative | Intense, creamy sandalwood with a milky aspect; noted for its very low detection threshold. alfa-chemistry.comrsc.org |

| Dartanol (Bacdanol) | alpha-Campholenal | A classic, warm, and woody sandalwood note. google.com |

This table showcases prominent sandalwood-like fragrances synthesized from alpha-campholenal derivatives.

The relationship between the molecular structure of these alpha-campholenic derivatives and their odor has been the subject of quantitative structure-activity relationship (QSAR) studies, aiming to design new compounds with desirable sandalwood characteristics. google.com

Beyond sandalwood aromas, research has demonstrated the utility of alpha-campholenal derivatives in creating novel fragrances with different scent profiles. Specifically, stereocontrolled cascade cyclization of enol-ethers derived from campholenal has led to the synthesis of new spirocyclic ethers. google.com This elegant reaction, catalyzed by a Lewis superacid, can proceed through two different mechanistic pathways depending on the starting substrate's relative configuration. google.com These synthetic routes have yielded unprecedented spiroxides, some of which exhibit strong, woody olfactory notes reminiscent of vetiver. google.com This development opens up possibilities for creating synthetic alternatives to vetiver oil, another highly valued natural ingredient in perfumery. google.com

| Compound Type | Synthetic Strategy | Resulting Olfactory Note |

| Tetracyclic Spirodiethers | Tandem cyclization of campholenal-derived enol ethers. google.com | Woody, vetiver-like. google.com |

| Tricyclic Spiroalcohols/Spiroketones | Cyclization/1,4-hydride shift of campholenal-derived enol ethers. google.com | Varied, with some exhibiting vetiver characteristics. google.com |

This table outlines the synthesis of vetiver-like spiroxides from alpha-campholenal derivatives.

Synthesis of Bioactive Compounds (e.g., Necrodol Isomers)

The structural framework of alpha-campholenal analogues also serves as a starting point for the synthesis of bioactive compounds. An example is the synthesis of (+)-β-necrodol, a monoterpene alcohol that is a component of the defensive secretion of the red-lined carrion beetle. The synthesis of necrodol isomers and related substituted cyclopentane (B165970) derivatives highlights the utility of campholenal derivatives in constructing molecules with specific stereochemistry and biological relevance.

Development of Novel Materials and Specialty Chemicals

The unique chemical structure of this compound suggests its potential use in the development of new materials and specialty chemicals. This area of research is less explored than its application in fragrance synthesis but holds promise for future innovations.

Incorporation into Polymeric Systems

The incorporation of natural compounds and their derivatives into polymeric systems is a strategy used to impart specific functionalities, such as antimicrobial or antioxidant properties, to the resulting materials. While there is extensive research on embedding various natural products, including essential oils, into biopolymer matrices, specific studies detailing the direct incorporation of this compound or its immediate derivatives into polymeric systems are not widely available in the public domain.

Theoretically, the hydroxyl group of this compound and the aldehyde group of alpha-campholenal could serve as points for chemical modification or bonding within a polymer chain. This could potentially lead to the development of functional polymers with unique characteristics derived from the campholenic structure. However, at present, this remains a largely prospective area of application requiring further research and development.

Role of Epoxidized Esters as Plasticizers

While research specifically detailing epoxidized esters of this compound as plasticizers is not extensively published, the principles are well-established through studies on other bio-based oils and terpenes. Epoxidized esters derived from renewable resources like vegetable and seed oils are recognized as effective secondary plasticizers for polymers such as poly(vinyl chloride) (PVC). researchgate.net

The primary function of these molecules involves the epoxy groups acting as stabilizers. mdpi.com During the degradation of PVC, hydrogen chloride (HCl) is released; the epoxy rings scavenge this acid, thereby preventing further autocatalytic degradation and enhancing the thermal stability of the polymer. researchgate.netmdpi.com Simultaneously, the long alkyl chains of the ester component increase the free volume between polymer chains, reducing the glass transition temperature (Tg) and imparting flexibility. mdpi.com

Research on esters derived from other natural products demonstrates their potential. For instance, epoxidized esters of ricinoleic acid (from castor oil) and palm kernel oil have been shown to be effective in plasticizing PVC, significantly lowering its Tg and improving mechanical properties. researchgate.netmdpi.com Epoxidized isosorbide-based esters have also been noted for enhancing thermal stability and migration resistance in PVC. researchgate.net The use of terpenes, the class of compounds to which this compound belongs, is a growing field of interest for creating sustainable monomers and polymers. nottingham.ac.ukmdpi.com This suggests a strong potential for epoxidized this compound esters to function as effective and sustainable plasticizers.

Table 1: Performance Comparison of Bio-based Plasticizers in PVC

| Plasticizer | Source | Effect on Glass Transition Temp. (Tg) of PVC | Notable Properties |

|---|---|---|---|

| Epoxidized Palm Kernel Oil (EEPKO) | Palm Kernel Oil | Lowers Tg from 79°C to -23°C | Good incorporation within PVC resin (up to 65 phr). researchgate.net |

| Epoxidized Glycidyl Ester of Ricinoleic Acetic Ester (EGERAE) | Castor Oil | Lowers Tg effectively, comparable to DOP | Enhances thermal stability by acting as an HCl scavenger. mdpi.com |

| DL-Isoborneol esters | Isosorbide (derived from Sorbitol) | Tg of plasticized PVC reached 22°C (at 40 wt%) | Improves thermoplastic processing and shows excellent compatibility. researchgate.net |

| Dioctyl Phthalate (B1215562) (DOP) | Petroleum | Standard industry benchmark for Tg reduction | Conventional plasticizer, subject to environmental and health concerns. researchgate.net |

Functionalization for Advanced Materials Science

The functionalization of polymers is a key strategy for creating advanced or "smart" materials with tailored properties. mdpi.com Terpenes and terpenoids, including this compound, are valuable renewable feedstocks for the synthesis of functional polymers due to their inherent chemical structures. nottingham.ac.ukmdpi.com The presence of reactive sites like hydroxyl groups and double bonds in the this compound backbone allows for a variety of chemical modifications to produce monomers suitable for polymerization. sigmaaldrich.com

Research in the broader field of terpenes demonstrates several successful functionalization strategies:

Synthesis of Epoxide Monomers: Terpenoids can be converted into bis-epoxide monomers. These can then undergo polymerization with diamine co-monomers to produce low molecular weight oligomers, often using green chemistry methodologies that avoid solvents and catalysts. nottingham.ac.uk

Development of Polyols for Polyesters: The native alcohol group of terpenes can be supplemented with additional hydroxyl groups to create polyols. These terpene-based polyols can serve as monomers in polycondensation reactions with di-carboxylic acids to form bio-based polyesters. nottingham.ac.uk

Creation of Self-Healing Polymers: Functionalized terpenes have been used to create materials with self-healing properties. For example, copolymers like poly(myrcene-co-furfuryl methacrylate) utilize the Diels-Alder reaction to form reversible crosslinks, allowing the material to repair itself. mdpi.com

These approaches highlight the versatility of the terpene skeleton for creating a new generation of sustainable polymers. mdpi.com Such functional polymers have potential applications in diverse fields, from biomedical uses like tissue engineering and drug delivery to advanced technologies in energy and electronics. sigmaaldrich.comnih.govrsc.org

Mechanistic Studies in Organic Chemistry

The unique strained-ring structure inherent in the precursors of this compound makes it a subject of interest for studying reaction mechanisms, particularly rearrangements and complex cyclizations.

Investigation of Rearrangement Reactions

This compound and its related aldehyde, campholenic aldehyde, are classic products of the Wagner-Meerwein rearrangement, a type of carbocation 1,2-rearrangement. wikipedia.orgslideshare.net This reaction is prominently studied in the context of the acid-catalyzed isomerization of α-pinene oxide. oberlin.eduresearchgate.net

The accepted mechanism proceeds as follows:

Carbocation Formation: The reaction is initiated by the protonation of the epoxide oxygen in α-pinene oxide by a Lewis or Brønsted acid, followed by the opening of the epoxide ring to form a tertiary carbocation. oberlin.edu

Wagner-Meerwein Shift: This carbocation is unstable due to the significant ring strain of the four-membered ring in the pinene framework. libretexts.org To relieve this strain, a 1,2-alkyl shift occurs, where one of the carbon-carbon bonds of the four-membered ring migrates to the adjacent carbocation center. This rearrangement breaks open the bicyclic system. oberlin.eduresearchgate.net

Product Formation: The resulting rearranged carbocation is stabilized, leading to the formation of campholenic aldehyde. oberlin.edu

The selectivity of this rearrangement is highly dependent on reaction conditions. The type of acid catalyst, solvent polarity, and temperature can influence the stability of various carbocation intermediates, dictating the product distribution between campholenic aldehyde and other rearranged products like trans-carveol. oberlin.eduresearchgate.net For instance, high selectivity towards campholenic aldehyde is often achieved using Lewis acid catalysts in apolar solvents. researchgate.net

Table 2: Influence of Catalysts on α-Pinene Oxide Rearrangement

| Catalyst System | Primary Product | Key Mechanistic Feature |

|---|---|---|

| Ti-MWW Zeolites (Lewis Acidic) | Campholenic Aldehyde (up to 96% selectivity) | Promoted by strong Lewis acid sites in an apolar solvent (toluene). researchgate.net |

| Hierarchical Beta Zeolites | Campholenic Aldehyde | Formed over stronger acid sites within the zeolite structure. acs.org |

| Aqueous Acid (e.g., D₂SO₄) | Mixture of Campholenic Aldehyde, trans-carveol, trans-sobrerol | Different carbocation intermediates are stabilized to varying degrees by the polar, protic solvent. oberlin.edu |

| VO(acac)₂ / H₂O₂ | Campholenic Aldehyde | A bi-functional redox-Lewis acid catalysis proceeds via an epoxy pinane (B1207555) intermediate. ciac.jl.cn |

Cascade Cyclization Chemistry

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which a single event initiates a series of consecutive intramolecular transformations to build complex molecular architectures without isolating intermediates. wikipedia.org Derivatives of campholenal (the aldehyde corresponding to this compound) have proven to be excellent substrates for mechanistic studies in cascade cyclization chemistry.

In a notable example, enol ethers derived from campholenal undergo a Lewis superacid-catalyzed cascade cyclization. This reaction can proceed through distinct mechanistic pathways that are dependent on the relative configuration of the starting substrate. The cascade elegantly constructs new, elaborated spirocyclic ethers and complex tetracyclic spirodiethers. Bismuth(III) triflate has been identified as an effective catalyst for these transformations, which proceed under mild conditions.

The process demonstrates high atom economy and a rapid increase in molecular complexity, which are hallmarks of cascade reactions. Such synthetic strategies are of high interest to organic chemists for the efficient construction of polycyclic compounds that resemble natural products.

Future Directions and Interdisciplinary Research Opportunities

Untapped Biosynthetic Routes and Genetic Engineering Approaches

The precise biosynthetic pathway of alpha-Campholenol in nature is not yet fully elucidated, presenting a significant research opportunity. It is hypothesized that this compound may be a product of the biotransformation of other widely available monoterpenes, such as alpha-pinene (B124742). nih.govnih.govmdpi.com Investigating the microbial or plant enzymes capable of catalyzing this transformation is a key untapped area.

Future research could focus on:

Metabolic Pathway Elucidation: Identifying and characterizing the enzymes and genetic pathways in plants and microorganisms that lead to the synthesis of this compound. This could involve transcriptomic and proteomic analysis of organisms known to produce this compound.

Genetic Engineering for Enhanced Production: Once the biosynthetic pathway is understood, genetic engineering techniques could be employed to enhance the production of this compound. This could involve the heterologous expression of key enzymes in microbial hosts like Saccharomyces cerevisiae or Escherichia coli, creating sustainable and scalable production platforms. elsevierpure.com

A comparative table of potential precursor monoterpenes and their biotransformation products highlights the possibilities for this compound synthesis.

| Precursor Monoterpene | Potential Biotransformation Product | Biocatalyst Examples |

| (+)-alpha-Pinene | (-)-trans-Verbenol | Rabbit |

| (-)-beta-Pinene | (-)-10-Pinanol | Rabbit |

| Geraniol | alpha-Terpineol | Polyporus brumalis |

This table is illustrative and based on known biotransformations of similar terpenes.

Advanced Spectroscopic Characterization in Complex Biological Matrices

While basic spectral data for this compound are available, there is a need for advanced spectroscopic studies to characterize it within complex biological matrices, such as plant extracts or microbial fermentation broths. nih.govnist.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for this purpose. libretexts.org

Future research directions include:

In-depth NMR Analysis: Employing two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound in complex mixtures. rsc.org This would aid in its identification and quantification without the need for extensive purification.

High-Resolution Mass Spectrometry: Utilizing high-resolution mass spectrometry (HRMS) to determine the elemental composition and fragmentation patterns of this compound and its metabolites in biological systems. nist.gov This is particularly important for understanding its metabolic fate.

A summary of the expected spectroscopic data for this compound is presented below.

| Spectroscopic Technique | Expected Data/Signals |

| ¹H NMR | Signals corresponding to methyl, methylene, and methine protons, with characteristic shifts for protons adjacent to the hydroxyl group and the double bond. hmdb.cahmdb.ca |

| ¹³C NMR | Resonances for ten carbon atoms, including those of the methyl groups, the double bond, and the carbon bearing the hydroxyl group. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of water and other neutral fragments. nist.gov |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3300-3400 cm⁻¹ due to the O-H stretching of the alcohol group, and C-H and C=C stretching vibrations. libretexts.org |

Chemoenzymatic Synthesis for Enhanced Enantioselectivity

The development of efficient and stereoselective synthetic routes to this compound is a significant challenge for organic chemists. Chemoenzymatic approaches, which combine the versatility of chemical synthesis with the high selectivity of biocatalysis, offer a promising avenue for the enantioselective synthesis of this chiral alcohol. rsc.orgnih.gov

Opportunities for future research in this area include:

Enzyme Screening and Engineering: Identifying or engineering enzymes, such as lipases or alcohol dehydrogenases, that can stereoselectively catalyze key steps in the synthesis of this compound.

The table below outlines a hypothetical chemoenzymatic approach for the synthesis of an enantiomerically enriched terpene alcohol.

| Step | Reaction Type | Catalyst | Potential Advantage |

| 1 | Chemical Synthesis | Metal Catalyst | Formation of a racemic or prochiral intermediate. |

| 2 | Enzymatic Resolution | Lipase | Kinetic resolution of a racemic intermediate to yield an enantiomerically enriched product. |

| 3 | Chemical Transformation | Standard Reagents | Conversion of the resolved intermediate to the final product. |

Elucidating Novel Biological and Ecological Roles

The biological and ecological roles of this compound are not well understood. As a monoterpene alcohol, it is likely to possess a range of biological activities. mdpi.comnih.gov Investigating these potential roles could uncover new applications in medicine, agriculture, and environmental science.

Future research should focus on:

Screening for Bioactivities: Systematically screening this compound for a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties. nih.govmdpi.com

Ecological Studies: Investigating the role of this compound in plant-herbivore and plant-pathogen interactions, as well as its potential as an allelopathic agent.

The following table summarizes known biological activities of related monoterpene alcohols, suggesting potential areas of investigation for this compound.

| Monoterpene Alcohol | Known Biological Activities |

| Geraniol | Antimicrobial, Anti-inflammatory, Insect repellent |

| Linalool | Anxiolytic, Sedative, Antimicrobial |

| alpha-Terpineol | Antioxidant, Anticancer, Anticonvulsant, Antiulcer researchgate.net |

| Menthol | Cooling sensation, Analgesic, Decongestant |

Computational Chemistry and Molecular Modeling for Prediction of Reactivity and Interactions

Computational chemistry and molecular modeling are powerful tools for predicting the properties, reactivity, and biological interactions of molecules. mdpi.com Applying these methods to this compound can provide valuable insights that can guide experimental research.

Interdisciplinary research opportunities in this domain include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the geometric and electronic structure of this compound, predict its spectral properties, and understand its chemical reactivity. sapub.org

Molecular Docking and Dynamics Simulations: Performing molecular docking studies to predict the binding of this compound to the active sites of enzymes or receptors, thereby identifying potential biological targets. researchgate.netnih.govmdpi.com Molecular dynamics simulations can then be used to study the stability of these interactions over time.

A table illustrating the potential applications of computational chemistry in studying this compound is provided below.

| Computational Method | Application to this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of optimized geometry and vibrational frequencies. | Prediction of IR and Raman spectra; understanding of molecular stability. |

| Molecular Docking | Docking of this compound into the active site of a target enzyme. | Identification of potential binding modes and prediction of binding affinity. |

| Molecular Dynamics (MD) Simulation | Simulation of the this compound-protein complex in a simulated biological environment. | Assessment of the stability of the binding interaction and conformational changes. |

Q & A

Basic Research Questions

Q. What established synthetic routes exist for alpha-Campholenol, and how do their yields and purity compare under laboratory conditions?